Metoprolol Succinate

Descripción general

Descripción

Synthesis Analysis

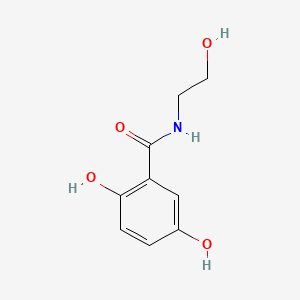

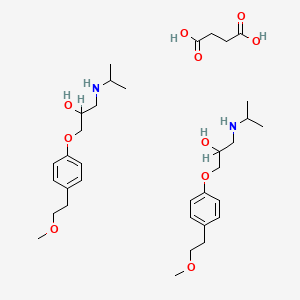

Metoprolol succinate synthesis involves several key steps, starting from 4-(2-methoxyethyl)phenol, followed by an etherification reaction with epichlorohydrin, ammonification with isopropylamine, and finally reacting with succinic acid to obtain this compound. This method has been highlighted for its simplicity, environmental friendliness, and high yield, making it suitable for industrial green production (Ku, 2014).

Molecular Structure Analysis

A new polymorphic form of this compound, termed Form II, was discovered and characterized by its crystal structure using X-ray diffraction, thermoanalysis, and infrared spectroscopy. This form exhibited a specific diffraction pattern, lower melting temperature, and weaker hydrogen bond effect compared to the previously known Form I, indicating significant differences in thermal properties and solubility between the two forms (Zhou et al., 2017).

Chemical Reactions and Properties

This compound's chemical reactions and properties have been studied extensively, focusing on its synthesis process and the control of impurities. The synthetic routes for four impurities were designed, and their structures were confirmed, highlighting the importance of reaction conditions in optimizing the impurity content below 0.1% in the final product (Jun, 2012).

Physical Properties Analysis

Investigations into the physical properties of this compound, such as density, viscosity, and refractive index, provide insights into its molecular interactions in aqueous solutions. These studies, conducted at various concentrations and temperatures, contribute to understanding the drug's physicochemical behavior and interaction mechanisms (Deosarkar & Kalyankar, 2013).

Chemical Properties Analysis

The solubility of this compound in various organic solvents was measured, revealing an increase with temperature and differences in solubility among solvents. This study also involved thermodynamic modeling and a hydrogen bonding study, providing a deeper understanding of the solubility behavior and interactions of this compound at the molecular level (Shen, Liang, & Lei, 2018).

Aplicaciones Científicas De Investigación

Metoprolol succinate is widely used in scientific research due to its pharmacological properties. Some applications include:

Safety and Hazards

Metoprolol succinate may cause changes in blood sugar levels. Also, this medicine may cover up the symptoms of low blood sugar (including fast heartbeat) and increase the risk for serious or prolonged hypoglycemia (low blood sugar) . Some conditions may become worse when the medicine is stopped suddenly, which can be dangerous . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Direcciones Futuras

If angina markedly worsens or acute coronary insufficiency develops, metoprolol succinate extended-release tablet administration should be reinstated promptly, at least temporarily, and other measures appropriate for the management of unstable angina should be taken . If treatment is to be discontinued, reduce the dosage gradually over a period of 1 to 2 weeks .

Mecanismo De Acción

Metoprolol succinate exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This inhibition reduces the effects of catecholamines, leading to decreased heart rate and myocardial contractility. The result is a reduction in cardiac output and blood pressure . This compound does not significantly affect beta-2 receptors, which are found in the lungs and blood vessels .

Análisis Bioquímico

Biochemical Properties

Metoprolol succinate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with beta-1 adrenergic receptors, which are G protein-coupled receptors located in the heart. By binding to these receptors, this compound inhibits the action of catecholamines such as adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility . Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which is responsible for its biotransformation in the liver .

Cellular Effects

This compound affects various types of cells and cellular processes. In cardiac cells, it reduces the heart rate and contractility by blocking beta-1 adrenergic receptors. This action decreases the workload on the heart and helps in managing conditions like hypertension and angina . This compound also influences cell signaling pathways by inhibiting the cyclic AMP (cAMP) pathway, which is activated by beta-1 adrenergic receptors. This inhibition leads to a reduction in the phosphorylation of proteins involved in cardiac muscle contraction . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors involved in the regulation of genes related to cardiac function .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to beta-1 adrenergic receptors. By antagonizing these receptors, this compound prevents the binding of catecholamines, thereby inhibiting the activation of the cAMP pathway. This results in a decrease in intracellular calcium levels, leading to reduced cardiac muscle contraction . Additionally, this compound can modulate the activity of various enzymes and proteins involved in cardiac function, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound demonstrating sustained efficacy in reducing heart rate and blood pressure over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces heart rate and blood pressure without causing significant adverse effects . At higher doses, toxic effects such as bradycardia, hypotension, and cardiac arrhythmias have been observed . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is primarily metabolized in the liver through the action of cytochrome P450 enzymes, particularly CYP2D6 . The main metabolic pathways include alpha-hydroxylation and O-demethylation, leading to the formation of metabolites such as alpha-hydroxymetoprolol and O-demethylmetoprolol . These metabolites are further conjugated and excreted in the urine. The metabolism of this compound can be influenced by genetic polymorphisms in CYP2D6, resulting in variations in drug clearance and efficacy among individuals .

Transport and Distribution

This compound is rapidly absorbed and distributed within the body. It has a volume of distribution of approximately 3.2 to 5.6 L/kg and can cross the blood-brain barrier . The drug is extensively bound to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream . This compound is also distributed to various tissues, including the heart, liver, and kidneys, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with beta-1 adrenergic receptors . The drug does not require specific targeting signals or post-translational modifications for its activity. Its distribution within different cellular compartments can influence its efficacy and duration of action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

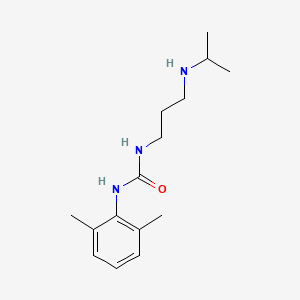

Metoprolol succinate is synthesized through a multi-step process. The initial step involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield 1-(isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol .

The final step involves the formation of the succinate salt by reacting the free base of metoprolol with succinic acid. The reaction is typically carried out in an organic solvent such as methanol or ethanol under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving crystallization and purification steps to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Metoprolol succinate undergoes various chemical reactions, including:

Oxidation: Metoprolol can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction reactions can convert metoprolol to its secondary amine derivative.

Substitution: Nucleophilic substitution reactions can modify the phenoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Alkyl halides or sulfonates are used in nucleophilic substitution reactions.

Major Products

Oxidation: Metoprolol N-oxide.

Reduction: Secondary amine derivative of metoprolol.

Substitution: Various substituted phenoxy derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Bisoprolol: Another selective beta-1 blocker used for similar indications.

Carvedilol: A non-selective beta blocker with additional alpha-blocking properties.

Atenolol: A selective beta-1 blocker with a longer half-life compared to metoprolol.

Uniqueness

Metoprolol succinate’s extended-release formulation provides a more consistent therapeutic effect and improved patient compliance compared to immediate-release formulations. Its selectivity for beta-1 receptors makes it a preferred choice for patients with respiratory conditions, as it has minimal impact on beta-2 receptors .

Propiedades

IUPAC Name |

butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H25NO3.C4H6O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHAZVBIOOEVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048726 | |

| Record name | Metoprolol succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98418-47-4 | |

| Record name | Metoprolol succinate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098418474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprolol succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-) 1-(isopropyloamino)-3-[p-(2-methoxyethyl) phenoxy]-2-propanol succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOPROLOL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH25PD4CCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

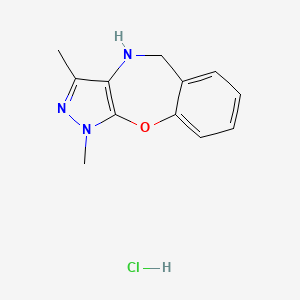

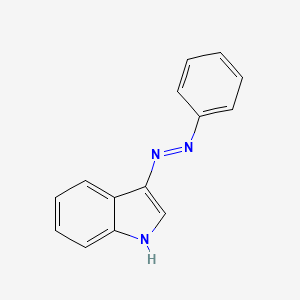

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1212389.png)